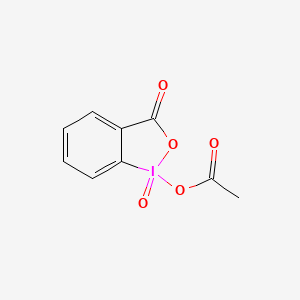dimethyl- CAS No. 161435-89-8](/img/structure/B14278263.png)
Silane, [(2,5-dimethoxyphenyl)methoxy](1,1-dimethylethyl)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (2,5-dimethoxyphenyl)methoxydimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 2,5-dimethoxyphenylmethoxy group and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,5-dimethoxyphenyl)methoxydimethyl- typically involves the reaction of 2,5-dimethoxybenzyl alcohol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2,5-Dimethoxybenzyl alcohol+tert-Butylchlorodimethylsilane→Silane, (2,5-dimethoxyphenyl)methoxydimethyl-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (2,5-dimethoxyphenyl)methoxydimethyl- undergoes various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The silane group can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the silane group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of silicon-containing compounds.
Aplicaciones Científicas De Investigación
Silane, (2,5-dimethoxyphenyl)methoxydimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silane, (2,5-dimethoxyphenyl)methoxydimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethoxymethylphenylsilane
- Methylphenyldimethoxysilane
- Dimethoxyphenylmethylsilane
Uniqueness
Silane, (2,5-dimethoxyphenyl)methoxydimethyl- is unique due to the presence of the 2,5-dimethoxyphenylmethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.
Propiedades
Número CAS |
161435-89-8 |
|---|---|
Fórmula molecular |
C15H26O3Si |
Peso molecular |
282.45 g/mol |
Nombre IUPAC |
tert-butyl-[(2,5-dimethoxyphenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H26O3Si/c1-15(2,3)19(6,7)18-11-12-10-13(16-4)8-9-14(12)17-5/h8-10H,11H2,1-7H3 |
Clave InChI |
QRRNIYRKYJUOPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


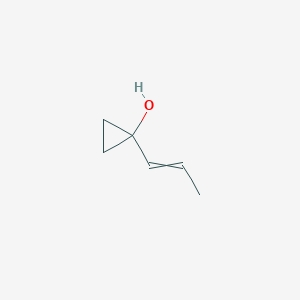

![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

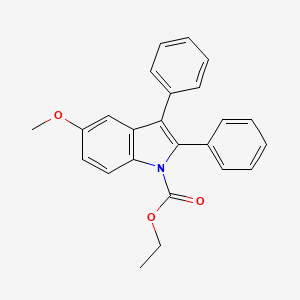
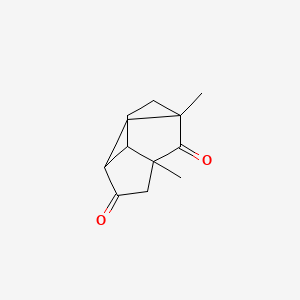

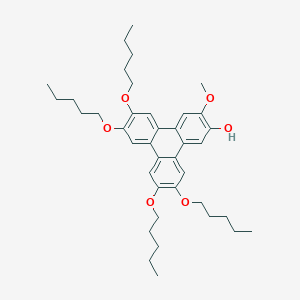
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
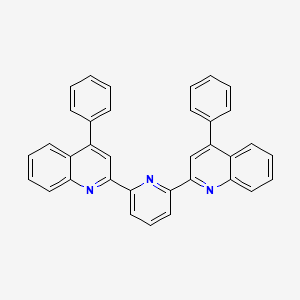


![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
